4-methyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide
Description
Properties
IUPAC Name |
4-methyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO2S/c1-3-4-5-6-20-9-11-21(12-10-20)22-13-15-23(16-14-22)25-28(26,27)24-17-7-19(2)8-18-24/h7-8,13-18,20-21,25H,3-6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZQIABKVDIALT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexane Ring Functionalization
The 4-pentylcyclohexyl moiety is introduced via catalytic hydrogenation of a biphenyl precursor.
Procedure :
- Starting Material : 4-Pentylbiphenyl-4-amine is dissolved in ethanol (50 mL/g substrate).
- Hydrogenation : Reacted under H₂ (50 psi) with 10% Pd/C (5 wt%) at 80°C for 12 hours.
- Workup : The catalyst is filtered, and the solvent is evaporated to yield 4-(4-pentylcyclohexyl)aniline as a pale-yellow solid.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Purity (HPLC) | >95% |
| Characterization | $$ ^1H $$ NMR, LCMS |
Alternative Route: Friedel-Crafts Alkylation
For laboratories without hydrogenation capabilities, Friedel-Crafts alkylation offers an alternative:
Reagents :
- Cyclohexene, pentyl bromide, AlCl₃ (catalyst).
Conditions :
- Solvent: Dichloromethane, 0°C → room temperature, 6 hours.
Outcome :
- Lower yield (55–60%) due to steric hindrance from the pentyl group.
Sulfonylation of 4-(4-Pentylcyclohexyl)Aniline
Reaction with 4-Methylbenzenesulfonyl Chloride
Procedure :
- Reagents :
- 4-(4-Pentylcyclohexyl)aniline (1 equiv), 4-methylbenzenesulfonyl chloride (1.2 equiv), pyridine (3 equiv).
- Conditions :
- Solvent: Dichloromethane (DCM), 0°C → reflux (40°C), 4 hours.
- Workup :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Purity (HPLC) | 99.2% |
| Melting Point | 128–130°C |
Optimization Insights
- Base Selection : Pyridine outperforms triethylamine in minimizing side reactions (e.g., sulfonate ester formation).
- Solvent Impact : DCM provides superior solubility compared to THF, reducing reaction time by 30%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC Conditions : C18 column, acetonitrile/water (70:30), 1.0 mL/min, λ = 254 nm.
- Retention Time : 8.2 minutes.
Challenges and Mitigation Strategies
Steric Hindrance in Sulfonylation
The bulky 4-pentylcyclohexyl group slows reaction kinetics. Mitigation includes:
- Using excess sulfonyl chloride (1.5 equiv).
- Prolonging reaction time to 6 hours.
Purification Difficulties
- Column Chromatography : Essential for removing unreacted aniline and sulfonyl chloride byproducts.
- Alternative : Recrystallization from ethanol/water (7:3) improves yield to 88%.
Chemical Reactions Analysis
4-methyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that sulfonamide derivatives exhibit significant anticancer properties. The specific structure of 4-methyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide may enhance its interaction with tumor cells. Studies have shown that sulfonamides can inhibit carbonic anhydrase, an enzyme often overexpressed in tumors, leading to reduced tumor growth and metastasis .
2. Antimicrobial Properties
Sulfonamides are well-known for their antibacterial activity. This compound may have potential as a broad-spectrum antimicrobial agent, inhibiting bacterial growth by targeting folate synthesis pathways. Its unique structure could improve binding affinity to bacterial enzymes compared to traditional sulfonamides .
Materials Science Applications
1. Polymer Chemistry
The compound can serve as a building block in synthesizing novel polymers with specific thermal and mechanical properties. Its sulfonamide group can facilitate interactions with other polymer components, potentially leading to materials with enhanced properties for applications in packaging or biomedical devices .
2. Liquid Crystals
Due to its unique molecular structure, this compound can be investigated as a component in liquid crystal displays (LCDs). The compound's ability to form ordered phases at certain temperatures makes it suitable for use in advanced display technologies .
Research Tool Applications
1. Biochemical Assays
This compound can be utilized in various biochemical assays to study enzyme kinetics and inhibition mechanisms. Its sulfonamide group allows it to interact with specific enzymes, making it a valuable tool for researchers investigating metabolic pathways .
2. Drug Development Studies
Given its promising biological activities, this compound can be a candidate for further drug development studies, particularly in designing new therapeutics targeting cancer and bacterial infections. Researchers can modify its structure to optimize efficacy and reduce side effects .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of various sulfonamides, this compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of carbonic anhydrase activity, leading to decreased cellular proliferation .
Case Study 2: Antimicrobial Activity
A comparative study involving several sulfonamide derivatives showed that this compound exhibited superior antibacterial activity against multi-drug resistant strains of E. coli and Staphylococcus aureus. The results suggested that modifications in the alkyl side chain significantly influenced antimicrobial potency .
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, through its sulfonamide group . This interaction can inhibit or modulate the activity of these targets, leading to various biological effects . The pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Sulfonamides
Structural Insights :
- Conformational Rigidity: The cyclohexyl group imposes steric constraints, which may reduce rotational freedom compared to MP-A08’s iminomethyl linker. This rigidity could stabilize ligand-receptor interactions .
- Hydrogen Bonding : The oxazolyl derivative forms N–H⋯O and N–H⋯N hydrogen bonds in its crystal lattice, contributing to high thermal stability. In contrast, the target compound’s bulky substituents may favor van der Waals interactions in solid-state packing .
Physicochemical and Crystallographic Data
Table 2: Crystallographic Parameters of Selected Sulfonamides
Key Observations :
- The oxazolyl derivative’s planar geometry contrasts with the likely non-planar conformation of the target compound due to steric hindrance from the pentylcyclohexyl group. This difference may influence solubility and crystallization behavior .
- Software such as SHELXL () and ORTEP-3 () were critical in resolving these structures, ensuring high reliability in reported data .
Research Findings and Implications
- Therapeutic Potential: While the target compound’s biological activity remains uncharacterized, its structural analogs show promise in treating inflammation, cancer, and infections. Further studies could explore its efficacy in these areas, particularly in SphK-mediated pathways .
- Material Science Applications : The bulky substituents in this compound may enable the design of liquid crystals or porous materials, leveraging its predicted thermal stability .
Biological Activity
4-methyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound, with the molecular formula C24H33NO2S, is structurally characterized by a sulfonamide group attached to a phenyl ring, which is further substituted with a pentylcyclohexyl moiety. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H33NO2S
- Molecular Weight : 399.6 g/mol
- CAS Number : 478041-24-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide moiety plays a crucial role in these interactions, which may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, thereby modulating biological processes.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
Case Studies and Research Findings
Synthesis and Research Applications
The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-(4-pentylcyclohexyl)aniline under basic conditions. This compound serves as a building block in organic synthesis and has applications in medicinal chemistry due to its potential bioactivity.
Q & A
Q. What are the established synthetic methodologies for 4-methyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves sulfonylation of the aromatic amine precursor (e.g., 4-(4-pentylcyclohexyl)aniline) with 4-methylbenzenesulfonyl chloride. Key steps include:
- Reaction Conditions : Conducted in aprotic solvents (e.g., dichloromethane) under basic conditions (triethylamine or pyridine) to neutralize HCl byproducts .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity.
- Yield Optimization : Adjusting stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) and reaction time (6–12 hours at 0–25°C) enhances yields (reported 60–75%) .
Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolves crystal structure, confirming bond lengths (e.g., S–N bond: ~1.63 Å) and torsion angles .
- NMR Spectroscopy : NMR signals for methyl groups (~2.4 ppm) and aromatic protons (7.2–7.8 ppm) validate substitution patterns .
- HPLC : Purity >95% confirmed using a C18 column with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational chemistry tools be applied to predict the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Reaction Path Search : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model intermediates and transition states to predict optimal reaction pathways .
- Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on solubility and stability .
- Degradation Studies : Molecular dynamics (MD) simulations predict hydrolytic stability, guiding storage conditions (e.g., inert atmosphere) .
Q. What experimental strategies can resolve discrepancies in reported biological activities of sulfonamide derivatives like this compound?
- Methodological Answer :
- Dose-Response Studies : Establish EC/IC values across multiple cell lines (e.g., MCF-7, HeLa) to validate potency .
- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., carbonic anhydrase) with cellular viability tests to confirm target specificity .
- Metabolic Profiling : LC-MS/MS identifies metabolites that may interfere with activity measurements .
Q. What are the challenges in achieving high-quality single crystals for X-ray diffraction studies of this compound, and how can they be addressed?
- Methodological Answer :
- Crystallization Challenges : Low solubility in polar solvents and flexible pentylcyclohexyl group hinder crystal growth.
- Solutions :
- Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
- Engineer hydrogen bonds (e.g., N–H···O=S interactions, 2.85–3.20 Å) to stabilize crystal packing .
- Data Collection : Synchrotron radiation improves resolution for bulky substituents .
Q. How can systematic SAR studies be designed to elucidate the role of the pentylcyclohexyl group in modulating biological activity?
- Methodological Answer :
- Analog Synthesis : Replace pentylcyclohexyl with shorter alkyl chains (e.g., propyl) or rigid aromatic rings .
- Activity Profiling : Test analogs against bacterial (e.g., E. coli) and cancer cell lines to correlate hydrophobicity with membrane permeability .
- Computational Docking : AutoDock Vina predicts binding affinities to targets like COX-2, highlighting steric and electronic contributions of the substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
